
3-(2-Amino-3-fluorophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-3-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12FNO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-fluorophenoxy)propan-1-ol typically involves the reaction of 2-amino-3-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-(2-Amino-3-fluorophenoxy)propanal.
Reduction: Formation of 3-(2-Amino-3-fluorophenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Amino-3-fluorophenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-4-fluorophenoxy)propan-1-ol
- 3-(2-Amino-3-chlorophenoxy)propan-1-ol
- 3-(2-Amino-3-bromophenoxy)propan-1-ol
Uniqueness
3-(2-Amino-3-fluorophenoxy)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for the development of fluorinated pharmaceuticals and other specialized applications.
Biological Activity
3-(2-Amino-3-fluorophenoxy)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a propanol backbone linked to a phenoxy group that contains an amino group and a fluorine atom. Its molecular formula is C10H12FNO2, with a molecular weight of approximately 201.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs.
Pharmacological Effects
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. For instance, fluorinated aromatic compounds have been shown to modulate various biological pathways, potentially leading to antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Neurotransmitter Modulation : Interaction studies indicate that this compound may influence neurotransmitter receptors, particularly those related to mood and cognition. This suggests potential applications in treating mood disorders or cognitive impairments.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated varying degrees of cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, structural analysis indicates that the compound may interact with specific receptors or enzymes involved in neurotransmission and bacterial metabolism. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of structurally similar compounds:
- A study on fluorinated phenolic compounds indicated enhanced potency in inhibiting serotonin uptake when compared to their non-fluorinated counterparts . This finding suggests that this compound may also exhibit similar enhancements in pharmacological activity.
- In vitro assays have shown that related phenoxy compounds can induce conformational changes in cellular membranes, potentially leading to increased permeability and altered cellular responses . This mechanism could explain some of the observed biological activities.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(2-amino-3-fluorophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12FNO2/c10-7-3-1-4-8(9(7)11)13-6-2-5-12/h1,3-4,12H,2,5-6,11H2 |
InChI Key |
BOPBYQRWBMKGIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.